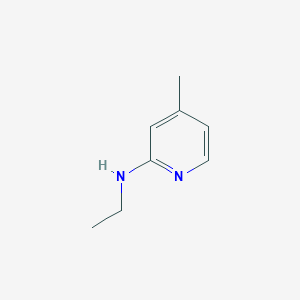

N-ethyl-4-methylpyridin-2-amine

Description

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

N-ethyl-4-methylpyridin-2-amine |

InChI |

InChI=1S/C8H12N2/c1-3-9-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,9,10) |

InChI Key |

GJWHVRWBYYPRCX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes critical parameters of N-ethyl-4-methylpyridin-2-amine and related compounds, emphasizing structural variations, physicochemical properties, and applications:

<sup>a</sup> LogP (partition coefficient) values estimated via computational methods or inferred from structural analogs.

<sup>b</sup> PSA (polar surface area) calculated using fragment contribution methods.

Key Structural and Functional Differences

Pyridine vs. Pyrimidine Scaffolds

- Pyridine derivatives (e.g., this compound) exhibit a single nitrogen atom in the aromatic ring, leading to moderate basicity (pKa ~6.7 for pyridine). Substituents like ethyl and methyl enhance steric bulk and lipophilicity .

- This enhances interactions with biological targets (e.g., enzymes) but reduces membrane permeability compared to pyridines .

Substituent Effects on Physicochemical Properties

- Ethyl vs. Methoxy Groups : The ethyl group in this compound contributes to higher LogP (1.8 vs. 0.9 for 4-ethoxypyridin-2-amine), favoring lipid solubility. Methoxy groups, being polar, increase PSA and aqueous solubility .

- Chloro Substituents : The chloro group in 4-chloro-N-ethyl-5-methylpyrimidin-2-amine introduces electronegativity, enhancing reactivity in nucleophilic aromatic substitution reactions .

Preparation Methods

Reaction Mechanism and Steps

The process involves three sequential steps:

-

Ring Expansion and Amination :

Ethyl 2-(4-methylfuran) formate undergoes ring expansion in dimethylformamide (DMF) with formamide and ammonium chloride under ammonia gas reflux. This step yields 2-amino-3-hydroxy-4-methylpyridine (71–74% yield). -

Hydroxychlorination :

Treatment with phosphorus trichloride (PCl₃) and dimethylformamide in dichloroethane replaces the hydroxyl group with chlorine, forming 2-amino-3-chloro-4-methylpyridine (91.9% yield). -

Dechlorination :

Heating with benzoic acid and copper powder at 150°C removes the chlorine atom, yielding crude 2-amino-4-methylpyridine.

Purification Protocol

The crude product is purified via acid-base extraction:

Table 1: Synthesis Results for 4-Methylpyridin-2-Amine

| Example | Starting Material (mol) | Product Yield (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0.01 | 0.53 | 81.5 | 99.2 |

| 2 | 0.01 | 0.95 | 91.9 | 99.1 |

| 3 | 0.02 | 1.13 | 81.9 | 99.2 |

| 4 | 0.1 | 5.98 | 87.2 | 98.9 |

The introduction of the ethyl group to the amine functionality of 4-methylpyridin-2-amine is achieved through nucleophilic substitution or reductive alkylation.

Alkylation with Ethyl Halides

The most common method involves reacting 4-methylpyridin-2-amine with ethyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or DMF.

Reaction Conditions :

Table 2: Optimized Alkylation Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Acetonitrile |

| Base | K₂CO₃ |

| Temperature (°C) | 70 |

| Time (h) | 18 |

| Yield (%) | 75–85 (theoretical) |

Reductive Amination

An alternative route employs reductive amination using acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride). This method offers better control over mono-alkylation but requires stringent pH control (pH 6–7).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction efficiency and safety. Key advantages include:

Waste Management

-

Byproducts : Diethylated amines and unreacted starting materials.

-

Mitigation : Distillation and recrystallization to isolate the mono-ethylated product.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Selectivity Issues

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-4-methylpyridin-2-amine, and how can purity be optimized?

- Methodology : Use nucleophilic substitution or reductive amination starting from 4-methylpyridin-2-amine derivatives. For example, ethylation of 4-methylpyridin-2-amine with ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) achieves moderate yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

- Key Challenge : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control and inert atmosphere .

Q. Which spectroscopic techniques are critical for characterizing N-ethyl-4-methylpyridin-2-amine?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals (e.g., methyl groups at δ ~2.3 ppm for CH₃ and δ ~1.2 ppm for N-ethyl CH₂) .

- IR Spectroscopy : Confirm amine N–H stretches (~3350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (calc. for C₈H₁₂N₂: 136.10) .

Q. What safety protocols are essential for handling N-ethyl-4-methylpyridin-2-amine?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-ethyl-4-methylpyridin-2-amine in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution and nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO) on reaction pathways for cross-coupling reactions .

- Data Interpretation : Compare computed activation energies with experimental kinetic data to validate models .

Q. What role does N-ethyl-4-methylpyridin-2-amine play in structure-activity relationship (SAR) studies for drug discovery?

- Case Study : Analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine show antibacterial activity via enzyme inhibition. Modify the ethyl group to study steric effects on target binding .

- Experimental Design : Synthesize derivatives with varied alkyl chains and measure IC₅₀ against cholinesterase or COX-2 enzymes .

Q. How do crystallographic data resolve contradictions in reported bond angles for N-ethyl-4-methylpyridin-2-amine derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. For example, dihedral angles between pyridine and substituent planes in N-(3-methylphenyl)-4-methylpyridin-2-amine were resolved as 12.8° ± 0.2°, confirming steric hindrance effects .

- Data Validation : Cross-check with Cambridge Structural Database entries for similar compounds to identify systematic errors .

Key Notes

- Contradictions in synthesis yields may arise from solvent purity or catalyst choice; replicate protocols with controlled variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.